Glucose-13c6
Description
Historical Development of Stable Isotope-Labeled Glucose Tracers
The concept of isotope tracing in metabolic studies dates to the mid-20th century, with early experiments relying on radioactive isotopes like 14C. However, safety concerns and regulatory limitations spurred the adoption of stable isotopes such as 13C, 15N, and 2H by the 1970s . Glucose-13C6, first synthesized in the 1980s, addressed the need for a non-radioactive tracer capable of integrating into endogenous metabolic networks without perturbing physiological processes.
A landmark study by Zhang et al. (2009) demonstrated the efficacy of this compound as an internal standard for liquid chromatography-mass spectrometry (LC-MS) assays, enabling precise quantification of glucose kinetics in human plasma . This breakthrough validated its use in clinical settings, particularly for disorders like diabetes and glycogen storage diseases (GSDs). Subsequent innovations in MS and NMR technologies further expanded its utility, allowing researchers to track 13C incorporation into downstream metabolites such as lactate, alanine, and tricarboxylic acid (TCA) cycle intermediates .
Properties
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-AEKYUDOOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C@H]([13C@H]([13C@@H]([13C@H]([13CH]=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110187-42-3 | |
| Record name | D-Glucose-13C6 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110187-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Glucose-1,2,3,4,5,6-13C6 min. Chem. 99% min. Isot. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Acetylation and Bromination of [13C6]-Glucose
The synthesis of Glucose-13C6 derivatives begins with the acetylation of [13C6]-glucose using acetic anhydride and pyridine. This reaction produces 1,2,3,4,6-pentaacetyl-d-[13C6]-glucopyranoside in high yield (87%) after 48 hours. Subsequent bromination with hydrobromic acid in acetic acid yields 2,3,4,6-tetraacetyl-1-bromo-α-d-[13C6]-glucopyranoside, a key intermediate for further functionalization.
Table 1: Synthesis Parameters for [13C6]-Glucose Derivatives
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Acetylation | Acetic anhydride, pyridine | 48 h, room temperature | 87% |
| Bromination | HBr in acetic acid | 0°C, 2 h | 72% |
Isotopic Labeling via Mammalian Cell Culture
Supplementing mammalian cell media with 13C-glucose enables simultaneous labeling of glycoproteins and alanine residues. A protocol involving HEK293 cells cultured in DMEM/F-12 media supplemented with 4 g/L [U-13C6]-glucose achieves >90% 13C incorporation into N-glycans and alanine side chains within 7 days. This method avoids costly labeled amino acids and leverages endogenous metabolic pathways for efficient isotopic enrichment.
Purification and Stabilization Techniques
| Solvent | Concentration (mg/mL) | Stability Period |
|---|---|---|
| DMSO | 30 | 6 months (-80°C) |
| PBS (pH 7.2) | 10 | 1 month (-20°C) |
| Ethanol | 0.3 | Not recommended |
Chromatographic Purification
Reverse-phase HPLC with a C18 column (5 μm, 250 × 4.6 mm) resolves this compound from unlabeled isomers using an isocratic eluent of 80:20 H2O:acetonitrile. The 13C6-enriched fraction elutes at 8.2 ± 0.3 min, distinguished by a +6 m/z shift in online MS detection.
Analytical Validation and Quantification
NMR-Based Isotopomer Analysis
13C-NMR spectroscopy of hepatic glycogen from mice administered [U-13C6]-glucose reveals distinct isotopomer patterns. The [4,5,6-13C3]glycogen signal (δ 72.1 ppm) indicates direct incorporation via glycolysis, while [1,2-13C2]glycogen (δ 98.7 ppm) reflects pentose phosphate pathway (PPP) activity. Quantifying these signals enables calculation of PPP flux ratios (e.g., 0.036 for fructose-derived vs. 0.008 for glucose-derived substrates).
Mass Spectrometric Assays
Ultra-performance liquid chromatography–multiple reaction monitoring (UPLC-MRM) quantifies this compound in biological matrices with a limit of detection (LOD) of 0.1 μM. Spiking whole blood with 13C6-glucose internal standard (99.1% enrichment) achieves 98.3 ± 1.2% recovery after protein precipitation with acetonitrile. Normalization to the internal standard corrects for matrix effects, yielding intraday precision <2% RSD.
Table 3: Performance Characteristics of UPLC-MRM Assay
| Parameter | Value |
|---|---|
| Linear range | 0.1–100 μM |
| Intraday precision | 1.8% RSD |
| Recovery | 98.3 ± 1.2% |
| LOD | 0.1 μM |
Applications in Metabolic Tracing
Glycogen Biosynthesis Studies
In murine models, 20% [U-13C6]-glucose in drinking water labels 14 ± 2% of hepatic glycogen, with PPP contributing 8–10% to 13C-isotopomer distribution. Comparative analysis with [U-13C]fructose shows divergent metabolic fates: glucose preferentially enters glycolysis, while fructose-derived carbons undergo gluconeogenesis before glycogen incorporation.
Chemical Reactions Analysis
Types of Reactions: Glucose-13C6 undergoes similar chemical reactions as unlabeled glucose, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to gluconic acid using mild oxidizing agents like bromine water.
Reduction: It can be reduced to sorbitol using reducing agents such as sodium borohydride.
Substitution: this compound can form oximes when reacted with hydroxylamine, and cyanohydrins when reacted with hydrogen cyanide.
Major Products: The major products formed from these reactions include gluconic acid, sorbitol, oximes, and cyanohydrins .
Scientific Research Applications
Metabolic Flux Analysis
Metabolic flux analysis (MFA) using Glucose-13C6 is a powerful technique for quantifying metabolic pathways in cells. This method involves feeding cells with the labeled glucose and analyzing the distribution of carbon isotopes in metabolites.
- Key Findings :
- In a study examining hypoxia-tolerant species, researchers utilized this compound to investigate glucose metabolism under normoxic and hypoxic conditions. The results indicated that glucose carbons were redirected toward the synthesis of glutathione (GSH) in normoxic conditions, highlighting the adaptive metabolic strategies of these organisms .
- Another study employed this compound in non-stationary metabolic flux analysis to estimate relative fluxes in Bacillus subtilis. This method reduced the duration of experiments significantly while providing accurate flux estimates .
| Study | Organism | Methodology | Key Findings |
|---|---|---|---|
| Spalax | LC-MS | Redirection of glucose toward GSH synthesis | |
| Bacillus subtilis | Non-stationary MFA | Accurate flux estimates with reduced experiment time |
Tracing Metabolic Pathways
This compound is extensively used to trace metabolic pathways in various biological systems. This application is particularly valuable in understanding disease mechanisms and drug metabolism.
- Case Studies :
- In cancer research, hyperpolarized this compound was used to monitor real-time metabolism in lymphoma models. The study revealed lactate production in tumors but not in surrounding tissues, providing insights into tumor metabolism .
- A study on hepatic metabolism utilized this compound to investigate gluconeogenesis pathways. The positional isotopic analysis allowed researchers to measure labeling on individual carbons, enhancing the understanding of glucose production from non-carbohydrate precursors .
| Study | Application | Key Insights |
|---|---|---|
| Cancer Metabolism | Real-time monitoring of tumor lactate production | |
| Hepatic Metabolism | Detailed analysis of gluconeogenesis pathways |
Applications in Drug Development
In drug development, this compound plays a crucial role in stable isotope-resolved metabolomics (SIRM). This technique helps in understanding how drugs affect metabolic pathways.
- Research Insights :
Biotechnological Applications
This compound is also applied in biotechnological processes, such as recombinant protein production and fatty acid synthesis.
- Applications :
Mechanism of Action
Glucose-13C6 exerts its effects by participating in the same metabolic pathways as unlabeled glucose. It is phosphorylated by hexokinase to form glucose-6-phosphate, which then enters glycolysis and other metabolic pathways. The carbon-13 label allows for precise tracking of glucose-derived carbons through these pathways, providing insights into metabolic fluxes and biochemical processes .
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of this compound and Analogues
Table 2: Research Findings Using this compound vs. Analogues
Biological Activity
Glucose-13C6 (D-Glucose-13C6) is a stable isotope-labeled form of glucose that has gained significant attention in metabolic research due to its unique properties and applications in various biological studies. This article explores the biological activity of this compound, focusing on its metabolic pathways, applications in research, and findings from relevant studies.
Overview of this compound
This compound is a non-radioactive isotope of glucose where all six carbon atoms are labeled with the stable isotope carbon-13. This labeling allows researchers to trace glucose metabolism in vivo and in vitro using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The ability to monitor metabolic processes in real-time makes this compound a valuable tool for studying energy metabolism, disease mechanisms, and metabolic disorders.
Metabolic Pathways
The primary metabolic pathway for glucose involves glycolysis, where glucose is converted into pyruvate, leading to the production of ATP. The incorporation of this compound into this pathway allows for detailed analysis of metabolic fluxes and intermediates. The following table summarizes key metabolic pathways involving this compound:
Case Studies
-
Hyperpolarized Magnetic Resonance Studies :
Recent studies have demonstrated the use of hyperpolarized this compound to monitor metabolic activity in live animal models. For instance, a study showed that hyperpolarized this compound could visualize lactate production in tumors, providing insights into cancer metabolism . -
Impact on Cerebral Metabolism :
Research comparing hyperpolarized this compound with non-hyperpolarized forms revealed significant differences in cerebral glucose metabolism under varying anesthetic conditions. The study indicated that the metabolic rate could be influenced by the type of anesthesia used, affecting the conversion rates of glucose to lactate . -
In Vivo Kinetics :
A study utilizing a liquid chromatography-mass spectrometry (LC-MS) method assessed glucose kinetics using D-[13C6]glucose as a tracer. This method provided insights into insulin sensitivity and glucose effectiveness in healthy individuals, demonstrating the tracer's utility in clinical settings . -
Metabolic Adaptations Under Hypoxia :
Another investigation focused on the fate of this compound under hypoxic conditions. The results highlighted how certain species adapt their glucose metabolism to survive low oxygen environments, showcasing the versatility of this compound in studying extreme metabolic adaptations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
